4-Dodecilfenol

Descripción general

Descripción

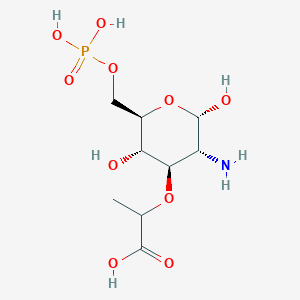

4-Dodecylphenol is a chemical compound that has been studied for its inhibitory effects on enzymes such as phenoloxidase (PO), which is a key enzyme in the developmental process of insects. It is known to catalyze the hydroxylation of monophenols and the oxidation of o-diphenols. The compound has been shown to inhibit both monophenolase and o-diphenolase activity of PO, which suggests that it could have potential applications in controlling pest populations, such as the diamondback moth Plutella xylostella .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-dodecylphenol, they do mention related compounds and their synthesis methods. For example, the synthesis of poly(4-methoxyphenol) was achieved using an enzyme-catalyzed polymerization in an aqueous micelle system, which could provide insights into similar methods that might be applicable for synthesizing 4-dodecylphenol or its polymers .

Molecular Structure Analysis

The molecular structure of 4-dodecylphenol is not explicitly detailed in the provided papers. However, the structure of related compounds such as 4-nonylphenols has been characterized using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS), which could be a useful technique for analyzing the structure of 4-dodecylphenol as well .

Chemical Reactions Analysis

The chemical reactions involving 4-dodecylphenol, as mentioned in the papers, primarily focus on its interaction with enzymes. 4-Dodecylphenol has been found to competitively and reversibly inhibit the activity of phenoloxidase by affecting the copper at the enzyme's active site . This interaction is significant as it provides a mechanism by which 4-dodecylphenol can influence biological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dodecylphenol are not directly discussed in the provided papers. However, the papers do discuss the properties of similar compounds and their interactions with surfactants such as sodium dodecyl sulfate (SDS). For instance, SDS has been shown to activate latent polyphenoloxidase from broad beans, which suggests that surfactants could potentially affect the physical and chemical properties of 4-dodecylphenol as well .

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

4-Dodecilfenol: se utiliza en la síntesis de complejos de polianilina/4-dodecilfenol que sirven como inhibidores orgánicos de la corrosión . Estos inhibidores son cruciales para proteger metales y aleaciones contra la corrosión, particularmente en ambientes hostiles como condiciones ácidas o salinas. La eficacia de estos inhibidores a menudo se evalúa mediante métodos electroquímicos y técnicas de análisis de superficie.

Investigación de Polímeros

En la ciencia de los materiales, This compound se emplea en la creación de nanobarras poliméricas . Estas nanobarras tienen aplicaciones potenciales en varios campos, incluida la electrónica, la fotónica y la fabricación de nanodispositivos. La capacidad del compuesto para influir en el proceso de polimerización permite el control del tamaño y la forma de las nanobarras, lo cual es vital para su funcionalidad.

Modificación de Resina Epoxi

This compound: actúa como un modificador para resinas epoxi cicloalifáticas . Al alterar las propiedades térmicas y mecánicas de estas resinas, permite el desarrollo de materiales con características de rendimiento mejoradas, como mayor resistencia, menor fragilidad y mejor estabilidad térmica.

Química Analítica

En la química analítica, This compound se puede utilizar como estándar de referencia para pruebas ambientales . Ayuda en la calibración de instrumentos y validación de métodos analíticos, asegurando la precisión y confiabilidad del monitoreo ambiental y la evaluación de la contaminación.

Investigación Bioquímica

This compound: ha sido estudiado por sus efectos en la producción de citocinas específicas de células del bazo como IFN-γ e IL-4 . Esta investigación es significativa en inmunología y puede contribuir a la comprensión de las respuestas inmunitarias y el desarrollo de estrategias inmunoterapéuticas.

Aplicaciones Industriales

En el sector industrial, This compound se utiliza como catalizador en el estudio del comportamiento térmico y termomecánico de nuevos homopolímeros y copolímeros de éster de cianato . Estos materiales son conocidos por su excelente estabilidad térmica y se utilizan en compuestos y recubrimientos de alto rendimiento.

Mecanismo De Acción

Target of Action

4-Dodecylphenol is an aromatic alcohol It has been evaluated for the production of spleen cell-specific cytokines ifn-γ and il-4 , suggesting a potential role in immune response modulation.

Result of Action

It has been associated with the production of specific cytokines in spleen cells , suggesting that it may have immunomodulatory effects

Safety and Hazards

4-Dodecylphenol can cause severe skin burns and eye damage . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

Propiedades

IUPAC Name |

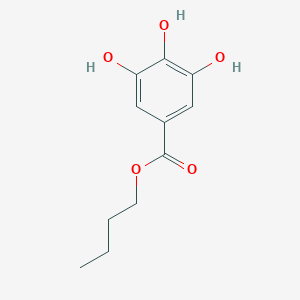

4-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMCPYEODZESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

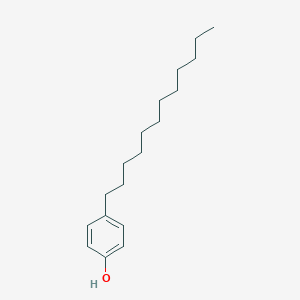

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022508 | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

104-43-8 | |

| Record name | p-Dodecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.